2-(cyclopentyloxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isonicotinamide
Description
2-(Cyclopentyloxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isonicotinamide is a benzothiazole-isonicotinamide hybrid compound featuring a methylsulfonyl group at the 6-position of the benzothiazole ring, a cyclopentyloxy substituent on the pyridine ring, and an amide linkage between the two heterocycles.
Properties
IUPAC Name |
2-cyclopentyloxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-28(24,25)14-6-7-15-16(11-14)27-19(21-15)22-18(23)12-8-9-20-17(10-12)26-13-4-2-3-5-13/h6-11,13H,2-5H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJYNSPJQXUNTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC=C3)OC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(cyclopentyloxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isonicotinamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methylsulfonyl group: This step often involves sulfonation reactions using reagents like methylsulfonyl chloride in the presence of a base.
Attachment of the cyclopentyloxy group: This can be done through etherification reactions, where the cyclopentanol is reacted with the benzo[d]thiazole derivative.
Formation of the isonicotinamide moiety: This step involves the coupling of isonicotinic acid or its derivatives with the intermediate compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
2-(cyclopentyloxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used. Common reagents include halogens, acids, and bases.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(cyclopentyloxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isonicotinamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery due to its unique structure.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(cyclopentyloxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isonicotinamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.
Comparison with Similar Compounds
Key Observations :
- The methylsulfonyl group in the target compound enhances polarity and may improve solubility compared to aryl or mercapto substituents (e.g., in and ) .
- Isonicotinamide vs. Picolinamide : The isonicotinamide moiety in the target compound differs from picolinamide () in nitrogen positioning, which may alter tautomerism and photophysical behavior .
Comparison with Analogous Syntheses :
- describes oxadiazole-linked benzothiazoles synthesized via mercapto-oxadiazole coupling, a pathway distinct from the target compound’s sulfonyl/cyclopentyloxy design .
- Patent compounds () employ coumarin-benzimidazole hybrids, requiring multi-step condensation reactions absent in the target compound’s synthesis .
Biological Activity
The compound 2-(cyclopentyloxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isonicotinamide (CAS Number: 2034366-36-2) is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C19H19N3O4S2
- Molecular Weight : 417.5 g/mol
- Structure : The compound features a benzo[d]thiazole moiety, which is known for its pharmacological properties.
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
Anticancer Activity
Research has indicated that compounds containing the benzo[d]thiazole scaffold exhibit significant anticancer properties. A study evaluated a series of benzothiazole derivatives, revealing that certain compounds demonstrated notable cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF7-MDR (breast cancer), and HT1080 (fibrosarcoma) cells .
The proposed mechanisms of action for benzothiazole derivatives include:
- Induction of apoptosis in cancer cells.
- Inhibition of specific kinases involved in cancer cell proliferation.
- Disruption of cellular signaling pathways that promote tumor growth.
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have shown moderate inhibitory effects against various bacterial strains, including Staphylococcus aureus and certain fungi . This antimicrobial potential suggests a broader therapeutic application.
Case Studies
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest favorable absorption and distribution characteristics; however, detailed studies are required to establish its metabolic pathways and excretion routes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
